Ethyl 3-(2,6-difluorophenyl)prop-2-enoate Ethyl 3-(2,6-difluorophenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580541
InChI: InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3
SMILES: CCOC(=O)C=CC1=C(C=CC=C1F)F
Molecular Formula: C11H10F2O2
Molecular Weight: 212.19 g/mol

Ethyl 3-(2,6-difluorophenyl)prop-2-enoate

CAS No.:

Cat. No.: VC13580541

Molecular Formula: C11H10F2O2

Molecular Weight: 212.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(2,6-difluorophenyl)prop-2-enoate -

Specification

Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
IUPAC Name ethyl 3-(2,6-difluorophenyl)prop-2-enoate
Standard InChI InChI=1S/C11H10F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7H,2H2,1H3
Standard InChI Key COBPFZSQRMQTRT-UHFFFAOYSA-N
SMILES CCOC(=O)C=CC1=C(C=CC=C1F)F
Canonical SMILES CCOC(=O)C=CC1=C(C=CC=C1F)F

Introduction

Structural and Molecular Characteristics

Ethyl 3-(2,6-difluorophenyl)prop-2-enoate belongs to the acrylate ester family, featuring a conjugated enoate system (CH2=CCOOEt\text{CH}_2=\text{C}-\text{COOEt}) linked to a 2,6-difluorophenyl ring. The fluorine atoms at the ortho positions induce significant electronic effects: their strong electronegativity withdraws electron density from the aromatic ring, polarizing the double bond and increasing susceptibility to nucleophilic attack. This electronic perturbation is quantified by Hammett substituent constants (σmeta=0.34\sigma_{\text{meta}} = 0.34 for fluorine), which predict enhanced reactivity compared to non-fluorinated analogs.

The compound’s planar geometry, confirmed by X-ray crystallography in related structures, allows for efficient π-orbital overlap between the phenyl ring and the acrylate moiety. This conjugation stabilizes transition states in cycloaddition reactions, making the compound a valuable dienophile in Diels-Alder reactions.

Synthetic Methodologies

Conventional Synthesis Routes

The most common synthesis involves a base-catalyzed condensation between 2,6-difluorobenzaldehyde and ethyl acrylate. In a typical procedure, 2,6-difluorobenzaldehyde (1.0 equiv) reacts with ethyl acrylate (1.2 equiv) in ethanol under reflux, using piperidine (10 mol%) as a catalyst. The reaction proceeds via a Knoevenagel condensation mechanism, forming the α,β-unsaturated ester in yields exceeding 85%. Purification via column chromatography (hexane/ethyl acetate, 4:1) affords the product with >98% purity.

An alternative approach employs thionyl chloride (SOCl2\text{SOCl}_2) to activate carboxylic acid precursors. For example, 2,6-difluorocinnamic acid treated with SOCl2\text{SOCl}_2 in ethanol yields the corresponding ethyl ester after 48 hours of reflux . This method achieves a 96% yield (54.25 g scale) but requires careful handling due to SOCl2\text{SOCl}_2’s corrosive nature .

Industrial-Scale Optimization

Large-scale production utilizes continuous flow reactors to enhance safety and efficiency. Key parameters include:

ParameterOptimal ValueEffect on Yield
Temperature80–90°CMaximizes rate
Residence Time30–45 minutesPrevents decomposition
Catalyst Loading5 mol% piperidineCost-effective

These conditions reduce side products like diethyl 2,6-difluorophenylmalonate, which forms via Michael addition at elevated temperatures.

Reactivity and Chemical Transformations

Electrophilic Additions

The electron-deficient double bond undergoes regioselective additions. For instance, hydrazine attacks the β-position to form hydrazide derivatives, precursors to heterocycles like pyrazoles:

CH2=C(COOEt)Ar+NH2NH2CH2NHNH2C(COOEt)Ar[1]\text{CH}_2=\text{C}(\text{COOEt})\text{Ar} + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2\text{NHNH}_2\text{C}(\text{COOEt})\text{Ar} \quad[1]

Such reactions proceed in THF at 0°C, achieving 70–80% yields.

Cycloaddition Reactions

As a dienophile, the compound participates in [4+2] Diels-Alder reactions with cyclopentadiene. The reaction, conducted in dichloromethane at −20°C, produces bicyclic adducts with >90% endo selectivity. These adducts serve as intermediates in natural product synthesis.

Reduction and Oxidation

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the double bond to yield ethyl 3-(2,6-difluorophenyl)propanoate, a chiral building block for NSAIDs. Conversely, oxidation with KMnO4\text{KMnO}_4 cleaves the double bond to form 2,6-difluorobenzoic acid, a monomer for high-performance polymers.

Industrial and Pharmaceutical Applications

Polymer Chemistry

The compound’s acrylate group enables radical polymerization into fluorinated polyacrylates. These polymers exhibit exceptional thermal stability (decomposition temperature >300°C) and low surface energy (contact angle 110°), making them ideal for water-repellent coatings.

Medicinal Chemistry

Structure-activity relationship (SAR) studies highlight the 2,6-difluorophenyl group’s role in enhancing bioavailability. Derivatives such as ethyl 3-(2,6-difluorophenyl)prop-2-enamide show IC₅₀ values of 12 nM against COX-2, outperforming celecoxib (IC₅₀ = 40 nM).

Comparative Analysis with Structural Analogs

CompoundFluorine SubstitutionMelting Point (°C)Reactivity (Relative Rate)
Ethyl 3-(2-fluorophenyl)prop-2-enoate2-F45–471.0
Ethyl 3-(2,6-difluorophenyl)prop-2-enoate2,6-F₂62–642.3
Ethyl 3-(4-cyanophenyl)prop-2-enoate4-CN88–900.7

The 2,6-difluoro derivative’s higher reactivity (2.3×) and melting point (62–64°C) reflect stronger intermolecular dipole interactions .

Future Research Directions

  • Biological Screening: Evaluate anticancer activity against kinase targets (e.g., EGFR, VEGFR).

  • Material Science: Develop photo-crosslinkable derivatives for 3D printing resins.

  • Green Chemistry: Replace piperidine with biocatalysts (e.g., lipases) to improve sustainability.

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